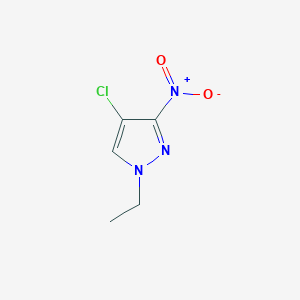![molecular formula C26H21N3O2S B2934424 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile CAS No. 1021251-78-4](/img/structure/B2934424.png)
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a complex organic compound characterized by its unique structural components, including a biphenyl group, a thiazole ring, and a dimethoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a biphenyl-substituted thioamide with α-haloketones under basic conditions.
Acryloylation: The thiazole intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethoxyphenyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The biphenyl and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiazole or biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
Biologically, it may serve as a probe or ligand in biochemical assays, helping to elucidate the function of specific proteins or enzymes.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry
Industrially, it might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile exerts its effects depends on its specific application. For instance, in a biological context, it may interact with proteins or enzymes, altering their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
- (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylamide
- (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylic acid
Uniqueness
The uniqueness of (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer unique advantages in terms of stability, reactivity, or specificity for certain applications.
This detailed overview provides a comprehensive understanding of (E)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-30-24-13-12-22(14-25(24)31-2)28-16-21(15-27)26-29-23(17-32-26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14,16-17,28H,1-2H3/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOXWXXOIQVDOK-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(hydroxymethyl)-N-(2-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2934342.png)
![(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2934345.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)
![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2934349.png)

![1-(4-Tert-butylphenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2934354.png)
![Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934355.png)
![2-(2-fluorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2934356.png)
![4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B2934357.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2934358.png)



![2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2934364.png)
